N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic small molecule featuring a 1,4-benzothiazine core substituted with a trifluoromethyl group at the 6-position and an acetamide moiety at the 2-position. The acetamide nitrogen is further substituted with a 4-methyl-2-nitrophenyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro and methyl substituents on the phenyl ring influence electronic and steric properties, impacting molecular interactions and solubility.
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-9-2-4-11(13(6-9)24(27)28)22-16(25)8-15-17(26)23-12-7-10(18(19,20)21)3-5-14(12)29-15/h2-7,15H,8H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMRVJKCNYKFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from 3-methyl-2-((4-nitrophenyl)-ethynyl)benzaldehyde. The process includes the formation of key intermediates through various chemical transformations such as condensation and cyclization under controlled conditions. The final product is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity .
Antimicrobial Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing nitrophenyl groups have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(4-methyl-2-nitrophenyl) derivative | 8 | S. aureus |
| Triazole derivatives | 1–8 | E. coli, P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound has also been explored through in vitro studies. Research indicates that similar benzothiazine derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A study published in Pharmaceutical Research evaluated the antibacterial activity of several derivatives against a panel of resistant strains. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to standard antibiotics .
- Cytotoxicity Evaluation : In a comparative study on the cytotoxic effects of various Mannich bases, it was found that derivatives similar to this compound showed promising results against multiple cancer cell lines with IC50 values ranging from 5 to 15 µM .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzothiazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound may also possess similar antimicrobial capabilities due to its structural similarities.
Anticancer Potential
Benzothiazine derivatives have been explored for their anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells . The specific mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
There is growing evidence that benzothiazine derivatives exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis . The compound may influence inflammatory mediators and cytokine production.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various benzothiazine derivatives against common pathogens. The results indicated that certain modifications to the benzothiazine core enhanced antibacterial activity significantly, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | S. aureus |
| Compound B | 8 | E. coli |
| Compound C | 16 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of benzothiazine derivatives were synthesized and tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 50 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 30 |
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes reduction to form an amine derivative. Common reagents include:
| Reagent/Conditions | Product | Notes |
|---|---|---|
| H₂, Pd/C (catalytic hydrogenation) | Corresponding amine (-NH₂) | Requires inert atmosphere |
| SnCl₂/HCl | Partial reduction to hydroxylamine | Selectivity depends on stoichiometry |
Example :
Hydrolysis of the Acetamide Bond
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| HCl (6M), reflux | Acetic acid + 4-methyl-2-nitroaniline | Acid-catalyzed cleavage |
| NaOH (aqueous) | Acetate ion + free amine | Base-induced saponification |
Example :
Oxidation of the Benzothiazine Ring
The benzothiazine moiety oxidizes at the sulfur or nitrogen centers:
| Oxidizing Agent | Product | Observations |
|---|---|---|
| KMnO₄ (acidic) | Sulfone or sulfoxide derivatives | Controlled pH prevents overoxidation |
| m-CPBA | Epoxidation of adjacent double bonds | Requires anhydrous conditions |
Nucleophilic Substitution
The trifluoromethyl group facilitates electrophilic substitution at the benzothiazine ring:
| Reagent | Position Substituted | Outcome |
|---|---|---|
| HNO₃/H₂SO₄ | Para to CF₃ | Introduces additional nitro group |
| Cl₂/FeCl₃ | Ortho to CF₃ | Chlorination for halogenated analogs |
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms fused heterocycles:
| Conditions | Product | Application |
|---|---|---|
| PPA (polyphosphoric acid), 120°C | Benzothiazolo-oxazepine derivatives | Enhances bioactivity |
Nitro Group Reduction Pathway
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Catalytic Hydrogenation :
-
Adsorption of H₂ on Pd/C surface.
-
Sequential electron transfer reduces nitro to amine via nitroso and hydroxylamine intermediates.
-
Acetamide Hydrolysis Mechanism
-
Acidic : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic : Hydroxide ion deprotonates the amide nitrogen, leading to tetrahedral intermediate collapse .
Synthetic Utility
-
The compound serves as a precursor for antitumor agents via nitro-to-amine reduction followed by coupling reactions.
-
Oxidized derivatives (e.g., sulfones) show enhanced metabolic stability in pharmacokinetic studies.
Stability and Reactivity Trends
-
pH Sensitivity : Degrades rapidly under strongly alkaline conditions (pH > 12) due to acetamide hydrolysis.
-
Thermal Stability : Stable up to 200°C, but undergoes cyclization above this threshold.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazine derivatives with structural modifications to the acetamide substituent or the benzothiazine core exhibit distinct physicochemical and biological properties. Below are key analogs and their comparative features:
Key Structural Variations
N-(2-Cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (): Substituent: 2-cyanophenyl. Impact: The cyano group is a stronger electron-withdrawing substituent than nitro, which may increase metabolic stability but reduce bioavailability due to higher polarity.
N-(2-Butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide ():
- Substituent : 2-butoxyphenyl.
- Impact : The butoxy group introduces significant lipophilicity, likely improving membrane permeability but increasing risk of off-target interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Effects on Bioactivity
| Substituent | Electronic Effect | Lipophilicity (LogP) | Potential Biological Impact |
|---|---|---|---|
| 4-methyl-2-nitrophenyl | Moderate electron-withdrawing | ~2.5 (estimated) | Enhanced target binding due to steric/electronic balance |
| 4-nitrophenyl | Strong electron-withdrawing | ~2.0 | Higher reactivity but possible toxicity |
| 2-cyanophenyl | Strong electron-withdrawing | ~1.8 | Improved metabolic stability; lower solubility |
| 2-butoxyphenyl | Electron-donating | ~3.5 | Increased membrane permeability; higher LogP |
Research Findings
Synthetic Utility : Benzothiazine derivatives like the target compound are often intermediates for further derivatization, as seen in the synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide analogs ().
Pharmacokinetics: The trifluoromethyl group universally enhances metabolic stability across analogs, while substituents like butoxy () or cyano () modulate absorption and excretion.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : A robust synthesis involves coupling 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid with 4-methyl-2-nitroaniline. Use carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base at 273 K to minimize side reactions. Crystallization via slow evaporation of methylene chloride yields pure product (69–91% yields reported for analogous compounds) .
- Table 1 : Comparison of Synthetic Approaches
| Reagent System | Solvent | Temp. (K) | Yield (%) | Reference |
|---|---|---|---|---|
| EDC·HCl, TEA | CH₂Cl₂ | 273 | 69–91 | |
| TCICA, Na pivalate | CH₃CN | RT | 75–85* | |
| *Estimated based on analogous trifluoromethylbenzamide synthesis. |
Q. Which spectroscopic and chromatographic techniques are critical for characterization?
- Methodological Answer :
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- NMR : ¹H/¹³C NMR to resolve trifluoromethyl (δ ~110–120 ppm in ¹³C) and benzothiazine ring protons (δ 6.5–8.5 ppm in ¹H) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment and molecular ion ([M+H]⁺) confirmation .
Q. How can crystallographic data resolve conformational ambiguities in the benzothiazine ring?
- Methodological Answer : X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) identifies dihedral angles between the benzothiazine and nitrophenyl rings. For analogous compounds, dihedral angles range from 44.5° to 77.5°, influenced by steric repulsion and hydrogen bonding (N–H⋯O, R²²(10) motifs) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioavailability and metabolic stability?
- Methodological Answer :
- Lipophilicity (LogP) : Use Molinspiration or SwissADME to calculate LogP (~3.5–4.0 due to trifluoromethyl and nitro groups).
- Metabolic Sites : CYP450 enzyme docking (AutoDock Vina) identifies oxidation hotspots on the benzothiazine ring.
- Solubility : COSMO-RS predicts poor aqueous solubility (<0.1 mg/mL), necessitating formulation with cyclodextrins .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay).
- Structural Analogues : Compare with quinazolinone derivatives (e.g., 4-sulfamoylphenyl analogues) to isolate substituent-specific effects .
- Crystallographic Variability : Polymorphism (e.g., three conformers in asymmetric units) may alter binding; confirm active conformation via co-crystallization .
Q. What strategies mitigate challenges in regioselective functionalization of the benzothiazine core?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Direct nitration/chlorination at the 6-position is hindered by the trifluoromethyl group; use directing groups (e.g., Boc-protected amines) .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with Pd(PPh₃)₄ introduces aryl groups at the 2-position (70–85% yields reported for pyridopyrimidinones) .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies, and how can this be addressed?
- Methodological Answer :
- Source of Error : Crystalline vs. amorphous forms (e.g., conformational polymorphism ).
- Resolution : Use DSC/TGA to confirm phase purity. Standardize solvent systems (e.g., DMSO for stock solutions) and measure via nephelometry .
Structural and Mechanistic Insights
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
